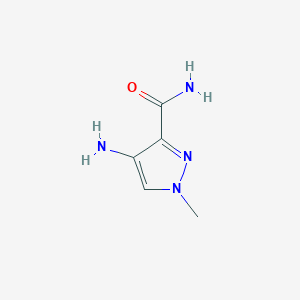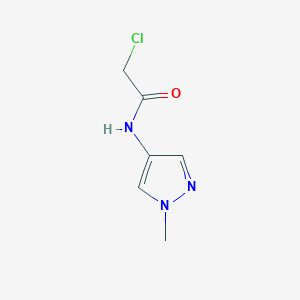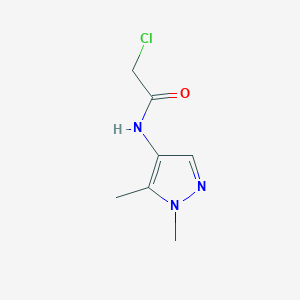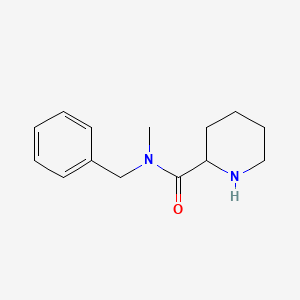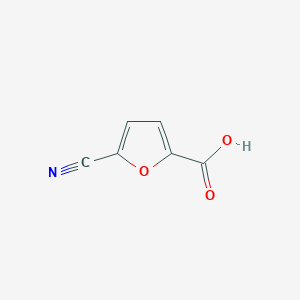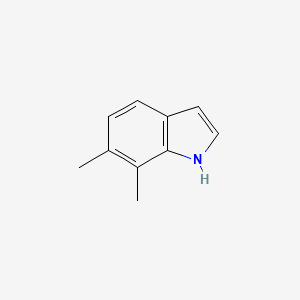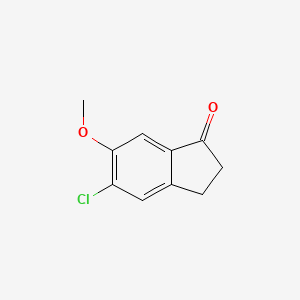
5-Chloro-6-methoxy-1-indanone
Overview
Description
5-Chloro-6-methoxy-1-indanone is an organic compound with the empirical formula C10H9ClO2 . It has a molecular weight of 196.63 . It is used as a reactant for the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction and the preparation of phenyldihydroindene hydroxy derivatives as dopamine receptor ligands .
Molecular Structure Analysis
The SMILES string of 5-Chloro-6-methoxy-1-indanone is COc1cc2C(=O)CCc2cc1Cl . The InChI is 1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis
5-Chloro-6-methoxy-1-indanone is used as a reactant for the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives as dopamine receptor ligands .Physical And Chemical Properties Analysis
5-Chloro-6-methoxy-1-indanone is a solid . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 340.6±42.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-methoxy-1-indanone serves as a reactant in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction. It’s also used to prepare phenyldihydroindene hydroxy derivatives which act as dopamine receptor ligands, potentially useful in the treatment of neurological disorders .
Organic Synthesis
In organic synthesis, this compound is utilized as a starting reagent for various complex molecular scaffolds. For instance, it’s involved in the synthesis of 2,3-dimethoxy-11 H -indeno [1,2-b]quinoline-6,10-dicarboxylic acid and serves as a precursor for Friedel-Crafts acylation reactions .
Pharmaceutical Applications
5-Chloro-6-methoxy-1-indanone may be used for the preparation of important biomedical compounds such as anticonvulsants , anticholinergics , and diarylsulfonylureas , which show potential activity against solid tumors .
Chemical Research
This compound is also significant in chemical research for its role in the synthesis of various bioactive 1-indanones through functionalization processes. These synthesized compounds have a broad range of biological activities and are important in drug discovery .
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-6-methoxy-1-indanone, also known as 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, is primarily used in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . Dopamine receptors are the primary targets of this compound .
Mode of Action
It is known that the compound interacts with dopamine receptors, which play a crucial role in the nervous system . The interaction with these receptors can lead to changes in neurotransmission, affecting various physiological functions.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-6-methoxy-1-indanone are likely related to dopamine signaling, given its interaction with dopamine receptors . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of 5-Chloro-6-methoxy-1-indanone’s action are likely related to its interaction with dopamine receptors . By acting on these receptors, the compound could potentially influence various physiological processes, including motor control and reward mechanisms.
properties
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZEIYKEBEXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448402 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344305-70-0 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
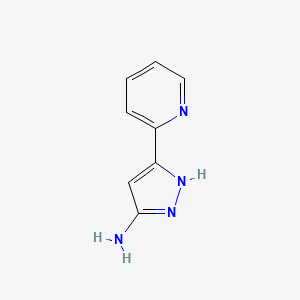
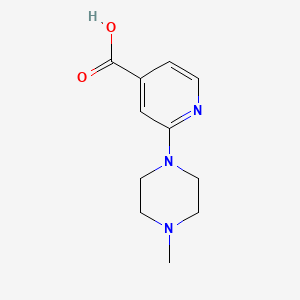

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
